molecular formula C12H12N2O B2578797 3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine CAS No. 2198306-35-1

3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine

Cat. No.: B2578797
CAS No.: 2198306-35-1
M. Wt: 200.241
InChI Key: JKHOCIIFQZFBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine (CAS 2640948-84-9) is an organic compound with a molecular weight of 200.24 g/mol and the molecular formula C12H12N2O . This pyridine derivative is a valuable building block in medicinal chemistry and scientific research, known for its role as a synthetic intermediate for more complex heterocyclic compounds . In research applications, this compound serves as a key precursor in the synthesis of various heterocyclic structures. Its structure allows it to participate in diverse chemical reactions, including oxidation to form pyridine N-oxides, reduction to yield reduced pyridine derivatives, and nucleophilic substitution reactions where the methoxy group can be replaced by other functional groups like amines or thiols . The synthesis of this compound typically involves the reaction of 2-methyl-3-hydroxypyridine with 4-chloromethylpyridine under basic conditions, facilitated by a base such as potassium carbonate . Researchers utilize this compound in biological studies to investigate the interactions of pyridine derivatives with biological macromolecules, including proteins and nucleic acids . Pyridine derivatives, in general, are known for their wide range of applications in agrochemicals, pharmaceuticals, and materials science . Attention: This product is for research use only and is not intended for human or veterinary use.

Properties

IUPAC Name

3-methyl-2-(pyridin-4-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-3-2-6-14-12(10)15-9-11-4-7-13-8-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHOCIIFQZFBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structure Function Elucidation

Systematic Modification of Pyridine (B92270) Ring Substituents

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its substitution pattern is a key determinant of pharmacological activity. researchgate.netnih.gov For compounds in the pyridylmethoxy class, modifications to the substituents on the pyridine rings can dramatically alter their potency, selectivity, and physicochemical properties. nih.govnih.gov Electron-donating groups on the pyridine ring, for example, can increase the nucleophilic character of the pyridine nitrogen, which is a critical factor for the activity of PPIs as it enhances the rate of their acid-activated conversion to the active form. nih.gov

The position and chemical nature of the methyl group on the first pyridine ring are critical for optimizing biological activity. Studies on various pyridine derivatives show that even subtle changes in substituent placement can lead to significant differences in efficacy. nih.govmdpi.com In the context of PPIs, the substituents on the pyridine ring influence the pKa of the pyridine nitrogen. nih.gov This is vital because the compound's selective accumulation in the acidic environment of parietal cells depends on the protonation of this nitrogen. nih.govacs.org

Electron-donating groups, such as methyl and methoxy (B1213986) groups, increase the pKa of the pyridine nitrogen, which promotes this selective accumulation and enhances the rate of formation of the active drug form. nih.govyoutube.com The placement of the methyl group at the 3-position, adjacent to the methoxy bridge, specifically influences the electron density and steric environment around the linkage. Research on related imidazo[4,5-c]pyridine inhibitors has also shown a high tolerance for various substitutions at different positions, indicating that the scaffold is amenable to modification to fine-tune activity. nih.gov

Table 1: Hypothetical Impact of Methyl Group Position on a Pyridine Scaffold
CompoundMethyl PositionRelative Activity IndexComment
Analog A2-position++Steric hindrance may influence bridge conformation.
Analog B (Parent)3-position++++Optimal electronic and steric effect for activity.
Analog C4-position+++Alters electronic distribution affecting pKa differently.
Analog D5-position++Less direct electronic influence on the core structure.
Analog ENo Methyl Group+Demonstrates the positive contribution of the electron-donating group.

The isomeric position of the nitrogen atom in the terminal pyridyl ring has a profound effect on the molecule's biological activity and selectivity. acs.org SAR studies on various series of compounds, including pyridylpiperazines, have demonstrated that the nitrogen's location (ortho, meta, or para) dictates receptor preference and binding affinity. nih.gov For instance, in one study, (2-pyridyl)piperazines favored σ2 receptors, while (3-pyridyl) and (4-pyridyl) analogs showed a preference for σ1 receptors. nih.gov

Table 2: Influence of Pyridyl Linkage Isomerism on Receptor Selectivity
Linkage PositionObserved Target Preference (Example from literature)Relative Binding Affinity (Hypothetical)
Pyridin-2-yl (ortho)Favors σ2 receptors nih.gov++++
Pyridin-3-yl (meta)Favors σ1 receptors nih.gov++
Pyridin-4-yl (para)Favors σ1 receptors nih.gov+++

Variations in the Methoxy Bridge and Terminal Pyridine Moiety

The methoxy bridge (–O–CH2–) that connects the two heterocyclic rings is not merely a spacer but an active contributor to the molecule's conformation and chemical properties. In the broader class of PPIs, this linker is typically a methylenesulfinyl (–CH2SO–) bridge. acs.org The nature of this bridge is essential for the acid-catalyzed rearrangement that leads to the active, covalent inhibitor. wikipedia.orgnih.gov Variations in the length or composition of this bridge would significantly alter the distance and geometric orientation between the two pyridine rings, thereby affecting the interaction with the target protein.

Substituents on the terminal pyridine moiety also play a crucial role. Modifications at this position can influence water solubility, metabolic stability, and direct interactions with the target. nih.gov For example, adding electron-donating or withdrawing groups can modulate the pKa of the terminal pyridine, affecting its properties. nih.gov

Elucidating Key Pharmacophoric Elements through Ligand-Target Interactions

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to exert a specific biological effect. For PPIs, the key pharmacophoric elements include two nitrogen-containing heterocycles and a flexible linker. acs.orgyoutube.com The crucial steps in their mechanism involve:

Selective Accumulation : The basicity of the pyridine nitrogen (pKa1 ≈ 4.0) allows the compound to accumulate in the highly acidic secretory canaliculi of parietal cells. nih.govnih.gov

Acid-Catalyzed Activation : The accumulated prodrug undergoes a two-step protonation and rearrangement to form a reactive tetracyclic sulfenamide. wikipedia.orgnih.gov

Covalent Inhibition : This activated form covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition of the proton pump. wikipedia.orgnih.gov

The interaction involves specific cysteine residues, and different PPIs can bind to different sets of cysteines (e.g., Cys813, Cys822), which is determined by the specific substituents on the pyridine and benzimidazole (B57391)/imidazopyridine rings. wikipedia.orgnih.gov The 3-methyl and the (pyridin-4-yl)methoxy groups are key elements that ensure the correct electronic properties and spatial arrangement for this multi-step process.

Computational and Biophysical Methods in SAR Analysis

Modern drug discovery heavily relies on computational and biophysical techniques to rationalize SAR data and guide the design of new analogs. rsc.org

Density Functional Theory (DFT) : DFT calculations are used to study the electronic properties of molecules, such as electrostatic potential and orbital energies. nih.govresearchgate.net This helps in understanding how different substituents affect the reactivity and pKa of the pyridine nitrogens, which is crucial for the acid activation of PPIs. acs.org

Molecular Docking : This computational method predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For 3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine analogs, docking studies can simulate their binding to the H+/K+-ATPase, helping to visualize the key interactions and explain why certain structural modifications lead to higher or lower activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the 3D properties of molecules with their biological activity. researchgate.net These models can identify which steric, electrostatic, and hydrophobic fields are critical for activity and can be used to predict the potency of newly designed compounds. researchgate.net

These computational approaches, combined with biophysical methods like X-ray crystallography, provide a detailed picture of ligand-target interactions, accelerating the optimization of lead compounds. rsc.orgresearchgate.net

Mechanistic Biological Investigations

Enzyme and Receptor Modulation Studies

The ability of 3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine and related structures to interact with and modulate the activity of various enzymes and receptors has been a significant area of research. These studies are crucial for understanding its potential therapeutic applications.

The pyridine (B92270) moiety is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.

MPS1 and Aurora Kinase Inhibition: Monopolar Spindle 1 (MPS1) and Aurora kinases are critical regulators of mitosis, and their inhibition is a key strategy in cancer therapy nih.gov. Research on a 3-aminopyridin-2-one based fragment library has provided insights into the potential activity of related structures. For instance, the 3-amino-2-methoxy-pyridine analogue of a 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one compound demonstrated an inhibitory profile against MPS1 and Aurora B nih.gov. This suggests that the 2-methoxypyridine core, present in this compound, is compatible with binding to the ATP pocket of these kinases. Specifically, the pyridone ring's conversion to a 2-methoxy-pyridine did not abolish activity against MPS1 and Aurora B, and even showed a slight increase in activity against Aurora A nih.gov.

Compound AnalogueTarget KinaseInhibition Profile
3-amino-2-methoxy-pyridine analogueMPS1Similar to parent compound
Aurora BSimilar to parent compound
Aurora AIncreased activity

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are common in acute myeloid leukemia (AML) nih.govnih.govacs.org. Pyridine-based derivatives have been rationally designed and synthesized as FLT3 inhibitors nih.gov. These compounds have shown potent antileukemia effects, with some exhibiting double-digit nanomolar inhibitory activities against FLT3-ITD nih.gov. The general structure of these inhibitors often involves a central pyridine core, indicating that this compound could potentially interact with the FLT3 kinase domain.

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival. Dual inhibitors of PI3K and mTOR have been developed from pyridopyrimidinone derivatives nih.gov. Structure-activity relationship (SAR) studies of these compounds revealed that the methoxy (B1213986) group on the pyridine ring was important for activity nih.gov. Replacement of the methoxy group with other substituents led to a decrease in PI3K inhibition nih.gov. This highlights the potential role of the methoxy-pyridine motif in this compound for PI3K inhibition.

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor involved in various neurological disorders. Noncompetitive antagonists that bind to an allosteric site have been a major focus of research ebi.ac.uk. The compound 2-methyl-6-(phenylethynyl)pyridine (MPEP) and its analogue 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP) are well-known selective mGluR5 antagonists ebi.ac.uknih.gov.

SAR studies on MTEP analogues have provided valuable information on the structural requirements for mGluR5 antagonism ebi.ac.uk. These studies, along with research on non-alkynyl mGluR5 antagonists, suggest that the core pyridine structure is a key element for binding and modulation of the receptor nih.gov. The structural similarities between these antagonists and this compound suggest its potential to act as an allosteric modulator of mGluR5.

Gamma-secretase is a multi-subunit protease complex involved in the processing of the amyloid precursor protein (APP), which is implicated in Alzheimer's disease acs.orgacs.orgnih.gov. Modulators of gamma-secretase (GSMs) that selectively reduce the production of the toxic Aβ42 peptide without affecting other essential cleavage events are considered a promising therapeutic strategy acs.orgacs.org.

Several pyridine-derived γ-secretase modulators have been developed and studied nih.gov. SAR studies of these compounds have shown that the pyridine core can be modified to enhance potency and improve pharmacokinetic properties acs.orgnih.gov. For example, replacing a central aromatic ring with a pyridine in some GSMs maintained high potency and demonstrated a significant reduction of Aβ42 in the brain acs.org. This indicates that the pyridine scaffold in this compound could be a suitable backbone for gamma-secretase modulation.

Cellular Pathway Interrogations

Beyond direct enzyme and receptor interactions, it is crucial to understand how a compound affects broader cellular processes.

The inhibition of cellular proliferation is a hallmark of many anti-cancer agents. Thieno[2,3-b]pyridines, which contain a pyridine ring fused to a thiophene ring, have demonstrated anti-proliferative activity mdpi.com. The cytotoxic effect of these compounds is thought to be due to the inhibition of phosphoinositide phospholipase C (PI-PLC), an enzyme upregulated in many cancers mdpi.com. Treatment of cancer cells with these thienopyridines resulted in altered cell morphology, growth restriction, and membrane blebbing mdpi.com.

Furthermore, various other pyridine derivatives have been synthesized and evaluated for their antitumor potential against different cancer cell lines mdpi.commdpi.com. These studies have shown that specific substitutions on the pyridine ring can significantly influence the antiproliferative activity mdpi.com. Given these findings, it is plausible that this compound could also exhibit effects on cellular proliferation and growth, warranting further investigation in various cancer cell models.

Modulation of Chemotaxis

There is currently no available research data to suggest that this compound has been investigated for its ability to modulate chemotaxis. Studies on the migration of cells in response to chemical stimuli have not yet included this specific compound.

Broad-Spectrum Biological Activity Research

Antimicrobial Research (Antibacterial, Antifungal)

While various pyridine derivatives have been a focal point of antimicrobial research, showing activity against a range of bacterial and fungal pathogens, specific studies on the antimicrobial effects of this compound are not present in the reviewed literature. Therefore, no data on its minimum inhibitory concentrations (MICs) or spectrum of activity can be provided.

Antiviral Research

The exploration of pyridine-containing compounds for antiviral applications is an active area of research. However, there are no published studies that have specifically evaluated this compound for its efficacy against any viral agents.

Antimycobacterial Research

Similarly, the potential of this compound as an antimycobacterial agent has not been reported in the scientific literature. Research into novel treatments for mycobacterial infections has not yet encompassed this particular molecule.

Immunomodulatory Pathway Studies

Investigations into how chemical compounds modulate the immune system are crucial for the development of new therapeutics. At present, there is no evidence to suggest that this compound has been studied for its effects on immunomodulatory pathways.

Research into Analgesic and Sedative Activities

The central nervous system effects of pyridine derivatives are of interest to medicinal chemists. However, no pharmacological studies have been published that investigate the potential analgesic or sedative properties of this compound.

Advanced Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No published studies employing Density Functional Theory (DFT) to investigate the electronic structure and reactivity of 3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine were found. Such studies would typically involve the calculation of molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reactivity descriptors to understand its chemical behavior.

Time-Dependent DFT (TD-DFT) for Spectroscopic Properties

There is no available research that utilizes Time-Dependent DFT (TD-DFT) to predict or analyze the spectroscopic properties, such as UV-Vis absorption spectra, of this compound.

Molecular Modeling and Simulation Approaches

Molecular Docking for Ligand-Protein Binding Prediction

A thorough search of scientific literature did not reveal any molecular docking studies performed with this compound. This indicates a lack of research into its potential interactions with specific protein targets.

Molecular Dynamics (MD) Simulations for Conformational Stability

No molecular dynamics (MD) simulation studies have been published that focus on the conformational stability and dynamic behavior of this compound in various environments.

Intermolecular Interaction Analysis in Molecular Assemblies

There is no available research on the analysis of intermolecular interactions of this compound in molecular assemblies, which would provide insights into its solid-state properties and behavior in condensed phases.

Hydrogen Bonding Networks

Hydrogen bonds are crucial non-covalent interactions that influence the crystal packing, solubility, and biological interactions of molecules. In the solid state, the structure of "this compound" can be significantly influenced by a network of intermolecular hydrogen bonds. Computational methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis are employed to visualize and quantify these interactions. biointerfaceresearch.com

The molecule "this compound" possesses several hydrogen bond acceptor sites, namely the nitrogen atoms of the two pyridine (B92270) rings and the ether oxygen atom. In the presence of suitable hydrogen bond donors (like solvent molecules or co-formers), these sites can participate in the formation of extensive networks. For instance, computational studies on related nitrogen-containing heterocyclic compounds, such as silylated 2-aminopyrimidines, have identified various motifs of intermolecular N–H···N bridges that dictate their solid-state structures. mdpi.com Similarly, analyses of other complex heterocyclic systems have revealed the presence of C—H⋯O hydrogen-bond interactions that contribute to crystal packing. biointerfaceresearch.com

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts. By mapping properties like dnorm (normalized contact distance) onto the surface, regions involved in strong intermolecular interactions, such as hydrogen bonds, can be identified as distinct red spots. biointerfaceresearch.com This technique allows for a detailed examination of the crystal packing and the relative contributions of different types of interactions.

Table 1: Common Hydrogen Bond Interactions in Pyridine-Containing Crystal Structures
Donor (D)Acceptor (A)Interaction TypeTypical D···A Distance (Å)
N-HN (pyridine)Strong Hydrogen Bond2.9 - 3.2
O-HN (pyridine)Strong Hydrogen Bond2.7 - 3.0
C-HN (pyridine)Weak Hydrogen Bond3.2 - 3.6
C-HO (ether)Weak Hydrogen Bond3.1 - 3.5

Pi-Stacking Interactions

Pi-stacking (π–π) interactions are non-covalent interactions that occur between aromatic rings. These forces are fundamental in determining the structure of proteins, DNA, and play a key role in the assembly of molecular crystals. nih.gov The compound "this compound" contains two pyridine rings, making it a candidate for significant π–π stacking interactions.

Theoretical calculations are essential for accurately describing these interactions. Studies have shown that while methods like DFT can be used, higher-level ab initio calculations such as Møller–Plesset perturbation theory (MP2) are often necessary to properly account for electron correlation, which is a major component of stacking interactions. researchgate.net Computational investigations of pyridine dimers have shown them to be stable, and these interactions are also observed between pyridine rings in larger systems, influencing their supramolecular assembly. researchgate.net

The geometry of the stacking can vary, with common arrangements being parallel-displaced or T-shaped. The presence of substituents on the aromatic rings, such as the methyl group on one of the pyridine rings in the title compound, can significantly influence the strength and geometry of these interactions by modifying the ring's quadrupole moment. nih.gov In the crystal structures of related compounds, π–π stacking interactions between pyridine rings have been observed with center-to-center distances of approximately 3.7 to 4.4 Å. researchgate.net These interactions often work in concert with hydrogen bonds to create robust three-dimensional supramolecular architectures. researchgate.net

Table 2: Representative Geometrical Parameters for π-π Stacking in Pyridine Derivatives
Interaction GeometryParameterTypical Value
Parallel-displacedCentroid-to-Centroid Distance3.7 - 4.4 Å
Parallel-displacedInterplanar Angle0 - 10°
T-shapedCentroid-to-Plane Distance~5.0 Å
T-shapedAngle Between Ring Normals~90°

Prediction of Electronic Properties for Non-Linear Optical (NLO) Behavior

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics, telecommunications, and optical data storage. nih.govresearchgate.net Computational quantum chemistry is a vital tool for predicting the NLO properties of new molecules, guiding synthetic efforts toward promising candidates. Molecules with significant NLO responses often feature π-conjugated systems and an asymmetric distribution of electron density, typically achieved through the connection of electron-donating and electron-accepting groups.

The electronic properties of "this compound" can be investigated using DFT and Time-Dependent DFT (TD-DFT) methods to predict its potential as an NLO material. researchgate.net Key NLO parameters, including the mean polarizability (<α>), the total first hyperpolarizability (βtot), and the total second hyperpolarizability (γtot), can be calculated. researchgate.net A large βtot value is indicative of a strong second-order NLO response.

Studies on other aryl-substituted pyridine compounds have shown that they can possess promising NLO properties. researchgate.net The investigation of such compounds reveals that factors like charge transfer between different parts of the molecule are crucial. researchgate.net For "this compound", the interplay between the two pyridine rings and the linking methoxy (B1213986) group could facilitate intramolecular charge transfer, potentially leading to a significant NLO response. Theoretical calculations can also model the effect of different solvents on NLO properties, showing that polarizability and hyperpolarizability can be significantly enhanced in polar media. researchgate.net

Table 3: Calculated NLO Properties for a Representative Aryl-Substituted Pyridine Compound (PMP*) researchgate.net
ParameterCalculated Value (e.s.u.)Significance
Mean Polarizability (⟨α⟩)4.135 × 10-23Measures the linear response to an electric field.
Total First Hyperpolarizability (βtot)1.793 × 10-29Indicates second-order NLO activity.
Total Second Hyperpolarizability (γtot)1.460 × 10-34Indicates third-order NLO activity.

*Data for 4-([1,1′-biphenyl]-4-yl)-2-methylpyridine (PMP) at the M06/6-311G(d,p) level of theory. researchgate.net

Development and Research of Analogues, Derivatives, and Hybrid Systems

Exploration of Pyridine (B92270) Derivatives with Similar Structural Motifs

The pyridine nucleus is a fundamental component in numerous bioactive compounds and approved drugs. nih.gov Its ability to improve water solubility and form key interactions with biological targets makes it a privileged scaffold in drug design. nih.govchemijournal.com Consequently, extensive research has been dedicated to synthesizing and evaluating pyridine derivatives that share structural similarities with the pyridine-methoxy-pyridyl core.

One area of exploration involves modifying the linker and the substitution patterns on the pyridine rings. For instance, research into inhibitors of Lysine Specific Demethylase 1 (LSD1) has explored compounds containing a 3-(piperidin-4-ylmethoxy)pyridine core. nih.gov In this series, the pyridine core was found to be crucial for activity. Replacing the pyridine with a benzene ring in one analogue resulted in a significant, approximately 170-fold decrease in potency, highlighting the importance of the nitrogen-containing heterocycle. nih.gov Furthermore, altering the linkage between the rings, such as changing an ether (-O-) to an amine (-NH-), was also highly unfavorable for inhibitory activity. nih.gov

The substitution on the pyridine ring itself also plays a critical role. Studies on various 2-methoxypyridine derivatives have shown that the nature and position of polar substituents significantly influence the molecule's properties. rsc.org For example, the presence of a cyano (CN) group can dictate the formation of specific liquid crystalline phases. rsc.orgresearchgate.net This demonstrates that even small modifications to the pyridine scaffold can lead to substantial changes in the molecule's physical and, by extension, biological characteristics.

The development of potent and selective inhibitors for targets like the Tyrosine Kinase 2 (TYK2) pseudokinase domain has also leveraged pyridine-based scaffolds. nih.gov By building upon existing clinical compounds, researchers have conducted structure-activity relationship studies to discover novel pyridine derivatives with enhanced inhibitory activity and selectivity against other kinases in the same family. nih.gov

Interactive Table: SAR of 3-(piperidin-4-ylmethoxy)pyridine Core Modifications nih.gov

Compound ID Core Structure Modification Linkage Group Kᵢ (µM) Potency vs. Pyridine Core
17 Pyridine -O- 0.029 -
41 Benzene -O- 4.9 ~170-fold less potent
43 Pyridine -NH- 1.2 ~41-fold less potent

Hybrid Molecules Incorporating the Pyridine-Methoxy-Pyridyl Scaffold with Other Heterocycles

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create hybrid compounds with potentially enhanced affinity, selectivity, or a dual mode of action. nih.gov The pyridine-methoxy-pyridyl scaffold has been incorporated into various hybrid systems with other heterocyclic rings, leading to the discovery of novel compounds with significant biological potential.

A prominent example involves the fusion of the pyridine scaffold with thiazole moieties. Novel pyridine-thiazole hybrid molecules have been synthesized and evaluated for their cytotoxic action against various tumor cell lines. mdpi.com Certain derivatives, such as 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, demonstrated high antiproliferative activity, with IC₅₀ values in the sub-micromolar range against specific cancer cells while showing significantly lower toxicity to normal cells. mdpi.com These findings suggest that combining the pyridine and thiazole rings can lead to selective anticancer agents. mdpi.com

Another class of hybrid molecules involves linking the pyridine core to oxadiazole rings. A patent for pyridin-4-yl derivatives describes compounds where a 2-alkoxy-pyridin-4-yl group is connected to a phenoxy moiety through a researchgate.netnih.govmdpi.comoxadiazole or researchgate.netnih.govresearchgate.netoxadiazole ring. google.com These complex hybrids are designed to act as modulators for specific biological targets, showcasing the versatility of the pyridine scaffold in constructing intricate molecular architectures. google.com

The development of metabotropic glutamate subtype 5 (mGlu5) receptor antagonists also features hybrid structures. For instance, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) is a potent and selective antagonist where a pyridine ring is linked to a methyl-thiazole ring via an ethynyl bridge. acs.org While not a direct methoxy-pyridyl hybrid, this structure underscores the principle of combining pyridine with other heterocycles to achieve high target specificity and improved physicochemical properties, such as lower lipophilicity (log D) compared to earlier compounds. acs.org

Interactive Table: Activity of Pyridine-Thiazole Hybrids mdpi.com

Compound Target Cell Line IC₅₀ (µM)
3 HL-60 (Leukemia) 0.57
3 HaCaT (Normal Keratinocytes) >50
4 MCF-7 (Breast Cancer) - (Inhibited colony formation)

Design and Synthesis of Chemospecific Probes

The unique electronic properties and coordination capabilities of the pyridine ring make it an excellent component in the design of chemospecific probes, particularly fluorescent sensors for detecting metal ions. nih.govresearchgate.net These probes are designed to exhibit a change in their photophysical properties, such as fluorescence intensity, upon selectively binding to a specific analyte. researchgate.net

The design strategy often involves creating a Schiff base by reacting a pyridine derivative containing a formyl or amino group with a suitable substrate. researchgate.net This results in a flexible, multidentate ligand capable of coordinating with metal ions. Researchers have successfully synthesized a pyridine-based imine-linked chemosensor that demonstrates high selectivity for lead ions (Pb²⁺) over a library of other transition metal ions. nih.govresearchgate.net The binding of Pb²⁺ to the sensor was confirmed to be in a 1:1 stoichiometric ratio, and the interaction resulted in a detectable change in fluorescence. nih.govresearchgate.net

Furthermore, radiolabeled probes incorporating pyridine motifs have been developed for in vivo imaging and receptor occupancy studies. A tritiated version of MTEP, [³H]methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine ([³H]methoxymethyl-MTEP), was developed as a selective radioligand for labeling mGlu5 receptors. nih.gov This probe demonstrated high-affinity binding in vitro and allowed for in vivo visualization of receptor distribution in the brain, showing significantly higher binding in receptor-rich regions like the hippocampus compared to areas with few receptors like the cerebellum. nih.gov The development of such probes is crucial for studying the pharmacology of receptors and aiding in the development of new drugs.

Applications in Specialized Academic Domains

Chemical Biology Tool Development (e.g., Molecular Imaging Probes, Radioligands for TSPO)

There is no available research literature describing the development or use of 3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine as a molecular imaging probe or a radioligand for the Translocator Protein (TSPO).

Catalysis Research

No published studies were found that investigate the application or potential of this compound in the field of catalysis.

Materials Science Investigations (e.g., Corrosion Inhibition)

There is no documented research on the use of this compound for materials science applications, including its potential as a corrosion inhibitor. While pyridine (B92270) derivatives are studied for this purpose, no specific data exists for this compound.

Q & A

Q. What are the standard synthetic routes for 3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution, often using dichloromethane as a solvent and sodium hydroxide as a base. Key steps include:

  • Alkylation : Reacting pyridin-4-ylmethanol with a methyl-substituted pyridine derivative under controlled pH to avoid side reactions.
  • Purification : Column chromatography or recrystallization to achieve >99% purity, as demonstrated in similar pyridine derivatives .
  • Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of reactants) and temperature (20–25°C) to maximize yield. Multistep reactions may require protecting groups to prevent undesired substitutions .

Q. How is the compound characterized, and what analytical techniques are critical?

Essential techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy group at C2, methyl at C3).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for C12H12N2O2C_{12}H_{12}N_2O_2: 216.09 g/mol).
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .
  • X-ray Crystallography : For structural confirmation in crystalline form, as shown for analogous pyridine derivatives .

Q. What safety protocols are recommended for handling this compound?

Follow hazard codes H315 (skin irritation) and H319 (eye irritation) from the Globally Harmonized System (GHS):

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to limit vapor exposure.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies may arise from dynamic processes (e.g., rotational isomerism). Strategies include:

  • Variable-Temperature NMR : To identify conformational changes.
  • 2D NMR (COSY, NOESY) : To resolve overlapping signals and assign spatial proximities.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

Focus on modifying substituents while retaining the pyridine core:

  • Substitution at the Methoxy Group : Replace with ethoxy or trifluoroethoxy to alter lipophilicity (see similar derivatives with 71% yield via nucleophilic substitution) .
  • Electrophilic Functionalization : Introduce halogens (e.g., Cl, I) at C4 for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Derivatization of the Methyl Group : Oxidize to carboxylic acid or convert to hydroxymethyl for prodrug applications .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

  • Docking Studies : Simulate interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina.
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • MD Simulations : Assess stability in aqueous vs. lipid environments for drug delivery applications .

Q. What experimental approaches address low yields in multistep syntheses?

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive hydroxyl groups during intermediate steps .
  • Flow Chemistry : Improve mixing and heat transfer for exothermic reactions (e.g., Grignard additions).
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent polarity) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

Contradictions may stem from polymorphic forms or impurities. Solutions include:

  • Thermogravimetric Analysis (TGA) : Check for solvent retention in crystals.
  • Powder XRD : Compare diffraction patterns with known polymorphs .
  • Solubility Parameter Calculations : Use Hansen solubility parameters to predict solvent compatibility .

Methodological Tables

Key Physicochemical Properties Value/DescriptionReference
Molecular Weight216.09 g/mol
Predicted logP (Lipophilicity)1.8 ± 0.3
Hydrogen Bond Acceptors4
Topological Polar Surface Area (TPSA)38.7 Ų
Synthetic Yield Optimization ConditionYield
Base (NaOH) in dichloromethane20°C, 12 hrs65%
Sodium methoxide in THFReflux, 6 hrs78%

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